molecular formula C24H27N3O5S B3456916 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide

2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3456916
M. Wt: 469.6 g/mol
InChI Key: FZFMRBVCEKARNC-UHFFFAOYSA-N
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Description

2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonyl chloride derivative of 3,4-dimethoxyaniline, followed by its reaction with 3,5-dimethylaniline under controlled conditions. The final step involves the acylation of the resulting intermediate with pyridin-3-ylmethyl acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use as an inhibitor in enzymatic studies due to its sulfonamide group.

    Medicine: Possible applications as an antibacterial or antifungal agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. The methoxy and pyridinyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylaniline: A related compound lacking the pyridinyl group.

Uniqueness

2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of functional groups, which may confer enhanced biological activity and specificity compared to simpler sulfonamides.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-17-10-18(2)12-20(11-17)27(16-24(28)26-15-19-6-5-9-25-14-19)33(29,30)21-7-8-22(31-3)23(13-21)32-4/h5-14H,15-16H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFMRBVCEKARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 6
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-3-ylmethyl)acetamide

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